2,2,6,6-Tetramethyl-4-piperidinol
Overview
Description
Mechanism of Action
Target of Action
2,2,6,6-Tetramethyl-4-piperidinol (TMP) is primarily used as a raw material in the synthesis of hindered amine light stabilizers . These stabilizers are used in various industries, including plastics, fibers, coatings, and rubbers . The primary target of TMP is therefore the molecules that are part of these stabilizers.
Mode of Action
TMP is synthesized through the catalytic hydrogenation of triacetoneamine (TAA) . In this process, a series of promoter-modified CuCr/Al2O3 catalysts are used . The doped Sr in these catalysts decreases the size of Cu nanoparticles, providing more active sites, improves the ratio of Cu+/Cu0 to promote the adsorption of substrates, and reduces the surface acidity to depress side reactions . This results in nearly complete conversion of TAA and over 97% selectivity of TMP at 120 °C .
Biochemical Pathways
The primary biochemical pathway involved in the action of TMP is the catalytic hydrogenation of TAA . This process results in the formation of TMP, which is then used in the synthesis of hindered amine light stabilizers .
Result of Action
The primary result of TMP’s action is the formation of hindered amine light stabilizers . These stabilizers are used to protect various materials, including plastics, fibers, coatings, and rubbers, from degradation due to light exposure .
Action Environment
The action of TMP is influenced by several environmental factors. For instance, the catalytic hydrogenation process used to synthesize TMP is temperature-dependent, with optimal results achieved at 120 °C . Additionally, TMP is known to absorb moisture, suggesting that the presence of water in the environment could potentially influence its stability . Therefore, it should be sealed and stored in a dry place avoiding sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin LC hydrazide is synthesized by reacting biotin with a hydrazide group. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage . The reaction typically occurs under slightly acidic conditions (pH 4-6) in buffers such as sodium acetate .
Industrial Production Methods: In industrial settings, the production of Biotin LC hydrazide involves the oxidation of glycoproteins with sodium periodate to generate aldehyde groups. These aldehyde groups then react with the hydrazide group of Biotin LC hydrazide to form stable hydrazone bonds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Biotin LC hydrazide reacts with aldehydes formed by the periodate-oxidation of sugar groups.
Substitution: Hydrazides can be conjugated to carboxylic acids using carbodiimide chemistry.
Common Reagents and Conditions:
Oxidizing Agent: Sodium periodate (NaIO4) is commonly used to oxidize sugar moieties to aldehydes.
Reducing Agent: Sodium cyanoborohydride is used to reduce hydrazone linkages to secondary amine bonds.
Buffer: Sodium acetate buffer (pH 4-6) is used for the hydrazide reaction.
Major Products:
Hydrazone Linkages: Formed by the reaction of hydrazide groups with aldehydes.
Secondary Amines: Formed by the reduction of hydrazone linkages.
Scientific Research Applications
Chemistry: Biotin LC hydrazide is used for the biotinylation of glycoproteins and other carbohydrate-containing compounds. This allows for the detection and purification of these molecules using streptavidin probes or resins .
Biology: In biological research, Biotin LC hydrazide is used for cell surface labeling and the isolation of cell surface glycoproteins . It is also used to label antibodies, enabling their detection and purification without affecting their antigen-binding sites .
Medicine: Biotin LC hydrazide is used in diagnostic assays to label glycoproteins and other biomolecules. This labeling facilitates the detection of specific proteins in complex biological samples .
Industry: In industrial applications, Biotin LC hydrazide is used for the biotinylation of enzymes and other proteins to enhance their stability and activity .
Comparison with Similar Compounds
Hydrazide Biotin: A simpler reagent with a shorter spacer arm.
Hydrazide-PEG4-Biotin: Contains a long-chain, water-soluble polyethylene glycol (PEG) spacer arm, which reduces steric hindrance and increases solubility.
Uniqueness: Biotin LC hydrazide is unique due to its mid-length spacer arm, which provides a balance between reducing steric hindrance and maintaining solubility . This makes it suitable for a wide range of applications, from labeling glycoproteins to isolating cell surface proteins .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVUCLWJZJHFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029655 | |
Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2403-88-5 | |
Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lastar A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lastar A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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